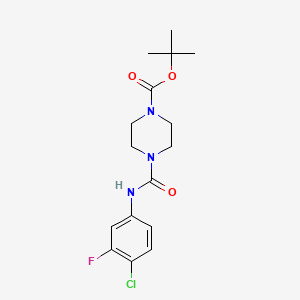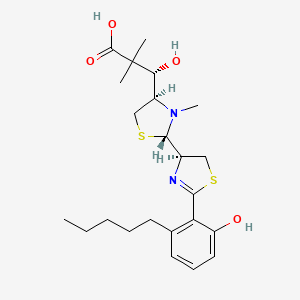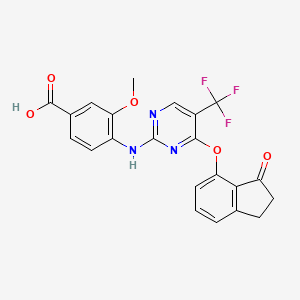
2-methyl-4-(3-nitrophenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-(3-nitrophenyl)-1H-pyrrole is a heterocyclic organic compound that contains a pyrrole ring substituted with a methyl group at the 2-position and a nitrophenyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(3-nitrophenyl)-1H-pyrrole typically involves the nitration of a suitable precursor. One common method is the nitration of 2-methylimidazole, which can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-methyl-4-(3-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring and the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted pyrrole and nitrophenyl derivatives depending on the reagents used.
科学的研究の応用
2-methyl-4-(3-nitrophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-methyl-4-(3-nitrophenyl)-1H-pyrrole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrrole ring can also participate in binding interactions with enzymes and receptors, modulating their activity and influencing cellular processes .
類似化合物との比較
Similar Compounds
2-methyl-4-(3-nitrophenyl)-3-butyn-2-ol: A compound with a similar nitrophenyl group but different functional groups at other positions.
2-methyl-4(5)-nitroimidazole: Another nitro-substituted heterocycle with different ring structure and properties.
Uniqueness
2-methyl-4-(3-nitrophenyl)-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
2-methyl-4-(3-nitrophenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10N2O2/c1-8-5-10(7-12-8)9-3-2-4-11(6-9)13(14)15/h2-7,12H,1H3 |
InChIキー |
OZZVRAPZATVXPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN1)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11826370.png)





![trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid](/img/structure/B11826428.png)
![(E)-N-[2-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl]ethanimidic acid](/img/structure/B11826437.png)
![Bn(-2)[Bn(-6)]L-Gal(b1-4)[Bn(-2)][Bn(-3)][Bn(-6)]L-Glc(b)-O-Ph(4-OMe)](/img/structure/B11826438.png)
![2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate](/img/structure/B11826446.png)
![Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11826456.png)

![Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11826469.png)

